3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid

Purity Procurement Quality Control

3-Amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid (CAS 116496-93-6) is a heterocyclic building block belonging to the 1,2,4-triazine-6-carboxylic acid family, characterized by a 3-amino substituent, a 5-oxo group, and a free 6-carboxylic acid. With a molecular formula of C4H4N4O3 and a molecular weight of 156.10 g/mol, it has a predicted boiling point of 382.3±25.0 °C, a predicted density of 2.19±0.1 g/cm³, and a predicted pKa of 10.16±0.70.

Molecular Formula C4H4N4O3
Molecular Weight 156.1 g/mol
CAS No. 116496-93-6
Cat. No. B053870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid
CAS116496-93-6
Synonyms1,2,4-Triazine-6-carboxylicacid,3-amino-2,5-dihydro-5-oxo-(9CI)
Molecular FormulaC4H4N4O3
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1(=NNC(=NC1=O)N)C(=O)O
InChIInChI=1S/C4H4N4O3/c5-4-6-2(9)1(3(10)11)7-8-4/h(H,10,11)(H3,5,6,8,9)
InChIKeyWWRSBGQVXOZNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-oxo-2H-1,2,4-triazine-6-carboxylic Acid (CAS 116496-93-6): Core Physicochemical & Procurement Baseline


3-Amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid (CAS 116496-93-6) is a heterocyclic building block belonging to the 1,2,4-triazine-6-carboxylic acid family, characterized by a 3-amino substituent, a 5-oxo group, and a free 6-carboxylic acid [1]. With a molecular formula of C4H4N4O3 and a molecular weight of 156.10 g/mol, it has a predicted boiling point of 382.3±25.0 °C, a predicted density of 2.19±0.1 g/cm³, and a predicted pKa of 10.16±0.70 . The compound is also catalogued under NSC 25711, indicating its historical inclusion in the National Cancer Institute's screening library [2].

Dual reactive handles enable orthogonal derivatization
Predominantly neutral at physiological pH (predicted pKa)
NSC 25711 listing indicates prior NCI screening repository inclusion
Lower molecular weight supports fragment-based screening criteria

Why Generic 1,2,4-Triazine-6-Carboxylic Acids Cannot Substitute for 3-Amino-5-oxo-2H-1,2,4-triazine-6-carboxylic Acid


The 1,2,4-triazine-6-carboxylic acid scaffold tolerates diverse substitution patterns, but the concurrent presence of a 3-amino group, a 5-oxo group, and a free 6-carboxylic acid in this specific regioisomer creates a unique hydrogen-bond donor/acceptor topology that is absent in closely related analogs. Replacement of the 3-amino with a mercapto group (CAS 7338-75-2) shifts the boiling point by over 115 °C and alters the pKa profile, while omission of the carboxylic acid (CAS 1120-99-6) eliminates the key handle for amide/ester conjugation. Generic interchange therefore risks both divergent physicochemical behavior and loss of the synthetic versatility demanded by medicinal chemistry and agrochemical discovery programs .

3-Mercapto analog substitution May shift boiling point and ionization behavior, altering purification and assay profiles
Carboxylic acid omission Eliminates key conjugation handle, limiting synthetic route versatility
Single-handle triazine analogs Require additional protection/functionalization steps, increasing synthesis complexity

Quantitative Differentiation Evidence for 3-Amino-5-oxo-2H-1,2,4-triazine-6-carboxylic Acid vs. Closest Analogs


97% Minimum Purity Offering vs. 95% for the 3-Mercapto Analog (CAS 7338-75-2)

Multiple vendors supply the target compound at a certified minimum purity of 97% , whereas the closest sulfur-containing analog, 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS 7338-75-2), is routinely offered at 95% or 95+% purity . The 2% absolute purity advantage reduces the burden of impurities in downstream reactions, particularly in multi-step syntheses where impurities propagate.

Purity specification
Head-to-head
97% (target) vs. 95% (3-mercapto analog)
Higher reported purity may reduce pre-use purification need
Vendor COA specifications; lot-specific review advised
Purity Procurement Quality Control

Predicted Boiling Point of 382.3 °C vs. 498.5 °C for the 3-Mercapto Analog — 116 °C Difference

The target compound exhibits a predicted boiling point of 382.3±25.0 °C at 760 mmHg , substantially lower than the 498.5 °C predicted for the 3-mercapto analog (CAS 7338-75-2) . This 116 °C difference reflects the replacement of sulfur with nitrogen at position 3 (O vs. S substitution at the 5‑position). A lower boiling point facilitates distillative purification and reduces thermal degradation risk during solvent removal.

Predicted boiling point
Data to verify
382.3 °C vs. 498.5 °C (mercapto analog)
Lower boiling point may simplify distillative purification
In silico prediction; experimental validation advised
Thermal Property Purification Handling

Predicted pKa of 10.16 vs. 3.67 for 3-Amino-1,2,4-triazine — Ionization State Difference at Physiological pH

The predicted pKa of the target compound is 10.16±0.70 , meaning it remains predominantly neutral at physiological pH (~7.4). In contrast, 3-amino-1,2,4-triazine (CAS 1120-99-6)—which lacks the 5-oxo and 6-carboxylic acid groups—has a predicted pKa of 3.67±0.63 , rendering it largely ionized under the same conditions. This stark difference affects solubility, membrane permeability, and protein binding in biological assays.

Predicted pKa
Data to verify
10.16 (target) vs. 3.67 (3-amino-1,2,4-triazine)
Predominantly neutral at pH 7.4; may reduce non-specific interactions
In silico; no experimental pKa reported
pKa Solubility Bioavailability

Bifunctional Building Block: Free 6-Carboxylic Acid Enables Direct Conjugation vs. Ketone-Only Analogs

The target compound possesses a free carboxylic acid at the 6-position in addition to the 3-amino group, making it a true bifunctional scaffold capable of orthogonal derivatization (e.g., amide formation at C6, reductive amination or urea formation at C3). In contrast, 3-amino-1,2,4-triazine (CAS 1120-99-6) lacks any carboxyl handle , necessitating additional synthetic steps to introduce a conjugation site. This built-in functionality directly shortens synthetic routes by at least one protection/deprotection or functionalization step.

Bifunctional scaffold
Class-level inference
2 orthogonal handles (3-NH₂ + 6-COOH)
Enables divergent library synthesis from single scaffold
Standard amide/ester coupling reactivity context
Synthetic Utility Conjugation Library Synthesis

NSC 25711 Cataloguing Indicates Prior NCI Screening Interest vs. Unlisted Analogs

The target compound is registered under NSC 25711 in the National Cancer Institute's repository [1], signifying that it was formally accessioned and potentially screened in the NCI-60 human tumor cell line panel. The simpler 3-amino-1,2,4-triazine (CAS 1120-99-6) and the 3-mercapto analog (CAS 7338-75-2) do not carry widely recognized NSC numbers, suggesting the specific 3-amino-5-oxo-6-carboxy substitution pattern was prioritized for oncology screening, likely due to its isosteric resemblance to nucleobase scaffolds.

NCI DTP accession
Data to verify
NSC 25711 — formally accessioned
Prior screening repository entry; oncology data may be available
Data retrieval requires NCI DTP request
Screening History Anticancer NCI-60

Lower Molecular Weight (156.10 vs. 173.15 g/mol) Offers Improved Atom Economy for Fragment-Based Design

With a molecular weight of 156.10 g/mol, the target compound is approximately 10% lighter than the 3-mercapto analog (MW 173.15 g/mol) [1]. In fragment-based drug discovery, every 10–20 Da reduction in fragment mass increases the likelihood of identifying ligand-efficient hits. The lower MW also improves compliance with the 'Rule of Three' guidelines for fragment libraries (MW < 300).

Molecular weight
Data to verify
156.10 g/mol vs. 173.15 (mercapto analog)
Lower mass supports fragment-based screening criteria
Calculated from molecular formula
Fragment-Based Drug Discovery Atom Economy Lead Optimization

Highest-Value Application Scenarios for 3-Amino-5-oxo-2H-1,2,4-triazine-6-carboxylic Acid Procurement


Oncology-Focused Fragment Library Construction Leveraging NSC 25711 Screening Pedigree

Medicinal chemistry groups building NCI-informed fragment libraries should prioritize this compound as a pre-screened 1,2,4-triazine core. Its NSC 25711 registration indicates prior inclusion in NCI's oncology screening infrastructure, and its low molecular weight (156.10 g/mol) and dual orthogonal handles (3-NH₂ + 6-COOH) support rapid elaboration into lead-like molecules while maintaining fragment-appropriate properties.

Multi-Step Parallel Synthesis Requiring High Purity (≥97%) and Thermal Stability

For parallel synthesis campaigns where intermediate purity directly governs final library quality, the 97% entry purity and moderate predicted boiling point (382.3 °C) of this compound offer measurable advantages. The lower boiling point versus the 3-mercapto analog (498.5 °C) reduces thermal stress during solvent evaporation, and the higher starting purity minimizes the need for intermediate purification, accelerating library production timelines.

Ionization-Controlled Biological Assays Demanding a Neutral Scaffold at Physiological pH

The high predicted pKa of 10.16 ensures this compound remains predominantly neutral at pH 7.4, unlike the acidic 3-amino-1,2,4-triazine (pKa 3.67). This property is critical for cell-based phenotypic screens, cellular thermal shift assays (CETSA), and surface plasmon resonance (SPR) studies where charged species generate non-specific binding artifacts. Procurement teams supporting biophysical screening groups should specify this compound over ionizable analogs to reduce false-positive rates.

Agrochemical Lead Discovery Exploiting the 3-Amino-1,2,4-Triazine Pharmacophore with Built-In Carboxyl Conjugation

The 1,2,4-triazine scaffold has demonstrated herbicidal and fungistatic activity across multiple patent families. This specific compound's bifunctional architecture (amino + carboxylic acid) enables direct conjugation to lipophilic amines or alcohols to tune logP for foliar uptake or soil mobility, a key requirement in agrochemical lead optimization. The single-step conjugation capability eliminates protecting group chemistry, reducing the cost per analog in structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Oncology fragment library design
Prior NCI screening repository inclusion
Fragment growth vectors & reactivity validation
Multi-step parallel library synthesis
High purity specification & thermal handling profile
Intermediate purification burden & thermal stability review
Biophysical screening assays (SPR, CETSA)
Predicted neutral charge at pH 7.4
Non-specific binding artifact assessment
Agrochemical lead discovery
Dual orthogonal reactive handles
LogP modulation via direct conjugation
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